5-Amino-4-methyl-1-(thiolan-3-yl)pyridin-2-one;hydrochloride
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Overview
Description
5-Amino-4-methyl-1-(thiolan-3-yl)pyridin-2-one;hydrochloride is a compound with a unique structure that includes an amino group, a methyl group, and a thiolan ring attached to a pyridinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-methyl-1-(thiolan-3-yl)pyridin-2-one;hydrochloride typically involves the reaction of 4-methyl-2-pyridone with thiolane derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatography techniques to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-methyl-1-(thiolan-3-yl)pyridin-2-one;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The methyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted pyridinone compounds.
Scientific Research Applications
5-Amino-4-methyl-1-(thiolan-3-yl)pyridin-2-one;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-4-methyl-1-(thiolan-3-yl)pyridin-2-one;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiolan ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Amino-4-methyl-1-(thiolan-3-yl)pyridin-2-one: Lacks the hydrochloride group but has similar structural features.
4-Methyl-2-pyridone: A precursor in the synthesis of the compound.
Thiolan derivatives: Compounds with similar thiolan rings but different substituents.
Uniqueness
5-Amino-4-methyl-1-(thiolan-3-yl)pyridin-2-one;hydrochloride is unique due to its specific combination of functional groups and its potential applications across various fields. Its ability to undergo diverse chemical reactions and its interactions with biological targets make it a valuable compound for research and development.
Properties
IUPAC Name |
5-amino-4-methyl-1-(thiolan-3-yl)pyridin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS.ClH/c1-7-4-10(13)12(5-9(7)11)8-2-3-14-6-8;/h4-5,8H,2-3,6,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXPPWKOGFIKPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=C1N)C2CCSC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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